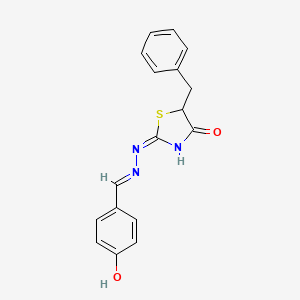

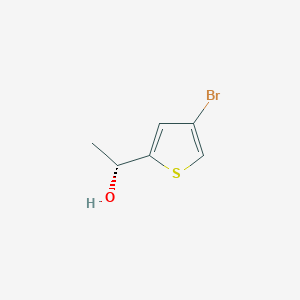

(E)-5-苄基-2-((E)-(4-羟基苯亚甲基)腙)-噻唑烷-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

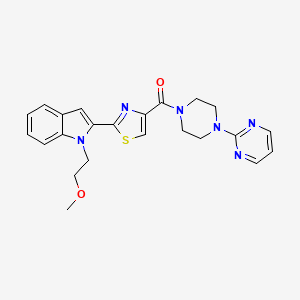

The compound “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one” is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives are known for their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity . These compounds have been the subject of extensive research due to their potential as innovative anticancer agents .

Synthesis Analysis

Thiazolidin-4-one derivatives can be synthesized through various synthetic strategies . For instance, one-pot synthesis of hydrazono 1,3-thiazolidin-4-one derivatives was carried out by ketones, thiosemicarbazide, and ethylchloroacetate with the catalyst of anhydrous sodium acetate . Another method involves the reaction of oxindole derivatives, thiosemicarbazide with dialkyl acetylenedicarboxylate (or maleimide) leading to novel indole-hydrazono thiazolidinones .Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been studied using various spectroscopic methods such as FT-IR, 1D NMR, 2D NMR, and LC–MS . The carbon atom of methylene at site 5 of thiazolidin-4-one analogues depicts nucleophilic action .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been involved in various chemical reactions. For instance, the reaction of 1 with ethyl bromoacetate, dimethyl acetylenedicarboxylate, and maleic anhydride afforded the corresponding thiazolidinone . Another example is a rapid one-pot three-component route for the synthesis of novel compounds comprising 2H-pyran and 2-hydrazono-4-oxothiazolin rings .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidin-4-one derivatives have been studied using various techniques. For instance, the 1H and 13C NMR data, melting point (m.p), infrared spectrum (IR), mass spectrum, and UV–visible spectrum measurements are used to confirm the authenticity of the synthesized derivatives .科学研究应用

抗菌和细胞毒活性:Feitoza 等人 (2012) 的一项研究合成了一系列 5-亚苄基-2-[(吡啶-4-基亚甲基)腙]-噻唑烷-4-酮,其结构与所讨论化合物相似。这些化合物对枯草芽孢杆菌和白色念珠菌表现出相当大的抗生素活性。在细胞毒活性中,特定化合物可有效抑制人红系母细胞白血病和人肺癌细胞系 (Feitoza 等人,2012).

抗糖尿病和降血脂活性:Sohda 等人 (1982) 合成了 100 多种 5-取代的噻唑烷-2,4-二酮,并评估了它们在遗传性肥胖和糖尿病小鼠中的降血糖和降血脂活性。该研究确定了具有显着活性和毒性特征的化合物 (Sohda 等人,1982).

抗癌潜力:Deep 等人 (2016) 合成了一系列新型的 4-噻唑烷酮衍生物,包括结构与目标化合物相似的化合物。评估了这些衍生物的体外抗菌和抗癌潜力。发现其中一种化合物是最活跃的抗癌剂 (Deep 等人,2016).

抗菌和抗癌特性:Sherif 等人 (2013) 制备了 5-芳基-2-[(5-取代-3-甲氧基-2-羟基苯亚甲基)-胂]-噻唑的衍生物,其结构与所讨论的化合物相关,并评估了它们的抗菌和抗癌特性 (Sherif 等人,2013).

抗分枝杆菌和抗菌活性:Küçükgüzel 等人 (2002) 合成了新型的 4-噻唑烷酮衍生物系列,包括 2-取代-3-([4-(4-甲氧基苯甲酰氨基)苯甲酰]氨基)-4-噻唑烷酮,并评估了它们的抗分枝杆菌和抗菌活性 (Küçükgüzel 等人,2002).

对蛋白激酶的抑制活性:Bourahla 等人 (2021) 合成了新的 5-芳基亚甲基-2-硫代-1,3-噻唑烷-4-酮,并评估了它们对四种代表性蛋白激酶的活性。本研究中的一些化合物作为蛋白激酶的抑制剂显示出有希望的结果,表明在神经或肿瘤疾病中具有治疗潜力 (Bourahla 等人,2021).

作用机制

Target of Action

Thiazolidin-4-one derivatives, which this compound is a part of, have been extensively researched for their significant anticancer activities .

Mode of Action

Thiazolidin-4-one derivatives are known to exhibit anticancer activity . They are believed to inhibit cancer cell proliferation .

Biochemical Pathways

Thiazolidin-4-one derivatives have been associated with anticancer activities . They are believed to interfere with the biochemical pathways that regulate cell proliferation, leading to the inhibition of cancer cell growth .

Result of Action

Thiazolidin-4-one derivatives, which this compound is a part of, have been associated with significant anticancer activities . They are believed to inhibit the proliferation of cancer cells .

未来方向

Thiazolidin-4-one derivatives, including “(E)-5-benzyl-2-((E)-(4-hydroxybenzylidene)hydrazono)thiazolidin-4-one”, hold promise for future research due to their significant anticancer activities . Further exploration of these heterocyclic compounds as possible anticancer agents could be beneficial . Additionally, the development of green synthesis methods and the study of these scaffolds for designing next-generation drug candidates are areas of interest .

属性

IUPAC Name |

(2E)-5-benzyl-2-[(E)-(4-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-14-8-6-13(7-9-14)11-18-20-17-19-16(22)15(23-17)10-12-4-2-1-3-5-12/h1-9,11,15,21H,10H2,(H,19,20,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYQWBLGRMTMRF-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2472254.png)

![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![Methyl 5-(3-bromophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2472258.png)

![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)

![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)